molecular formula C16H17N3OS B7634495 [3-[(1-Methyl-3-thiophen-2-ylpyrazol-4-yl)methylamino]phenyl]methanol

[3-[(1-Methyl-3-thiophen-2-ylpyrazol-4-yl)methylamino]phenyl]methanol

Cat. No. B7634495
M. Wt: 299.4 g/mol
InChI Key: NMYQZVBTPMXLSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-[(1-Methyl-3-thiophen-2-ylpyrazol-4-yl)methylamino]phenyl]methanol, commonly known as MTPM, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MTPM is a member of the pyrazole family of compounds and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of MTPM is not fully understood, but it is believed to act by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. MTPM has also been shown to activate the adenosine A1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects
MTPM has been shown to have significant anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and improve cognitive function in animal models. MTPM has been found to be well-tolerated in animal studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

MTPM has several advantages for lab experiments, including its potent anti-inflammatory and analgesic effects, its ability to inhibit the growth of cancer cells, and its potential use in the treatment of neurological disorders. However, the synthesis process for MTPM is complex and requires specialized equipment and expertise. Additionally, more research is needed to fully understand the mechanism of action of MTPM and its potential side effects.

Future Directions

There are several future directions for the study of MTPM. One area of research is the potential use of MTPM in the treatment of inflammatory and autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Another area of research is the potential use of MTPM in the treatment of cancer, either alone or in combination with other therapies. Additionally, more research is needed to fully understand the mechanism of action of MTPM and its potential side effects, as well as to develop more efficient synthesis methods for this compound.
Conclusion
MTPM is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been shown to have significant anti-inflammatory and analgesic properties in animal models, as well as potential use in the treatment of cancer and neurological disorders. However, more research is needed to fully understand the mechanism of action of MTPM and its potential side effects, as well as to develop more efficient synthesis methods for this compound.

Synthesis Methods

MTPM can be synthesized using a multi-step process that involves the reaction between 3-bromoanisole and 2-thiophenecarboxaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by reacting the intermediate with 4-amino-1-methylpyrazole in the presence of sodium hydride. The synthesis process is complex and requires specialized equipment and expertise.

Scientific Research Applications

MTPM has been studied extensively for its potential therapeutic applications. It has been shown to have significant anti-inflammatory and analgesic properties in animal models. MTPM has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, MTPM has been studied for its potential use in the treatment of neurological disorders, as it has been shown to improve cognitive function in animal models.

properties

IUPAC Name

[3-[(1-methyl-3-thiophen-2-ylpyrazol-4-yl)methylamino]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-19-10-13(16(18-19)15-6-3-7-21-15)9-17-14-5-2-4-12(8-14)11-20/h2-8,10,17,20H,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYQZVBTPMXLSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C2=CC=CS2)CNC3=CC=CC(=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-[(1-Methyl-3-thiophen-2-ylpyrazol-4-yl)methylamino]phenyl]methanol

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